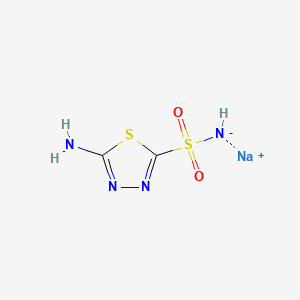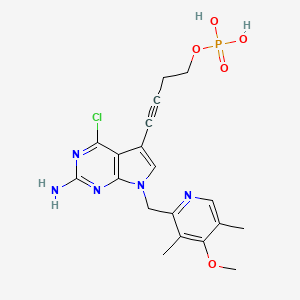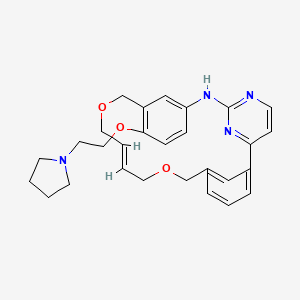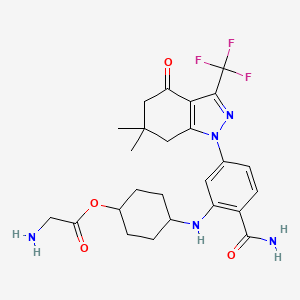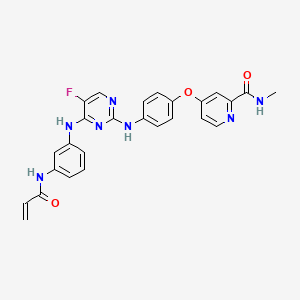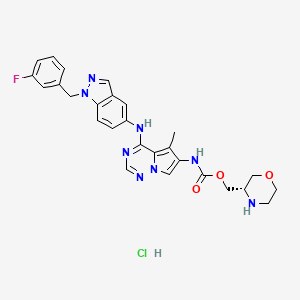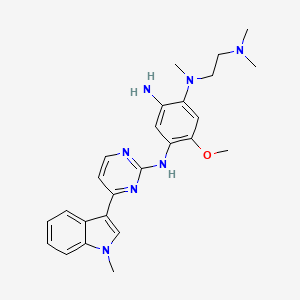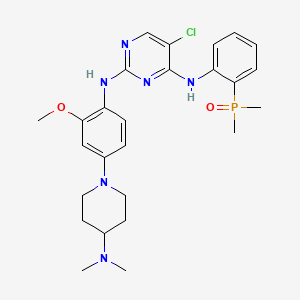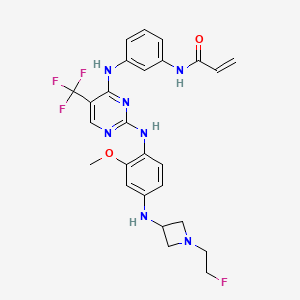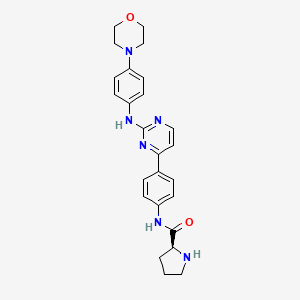
XL019
Vue d'ensemble
Description
XL019 est un inhibiteur sélectif de la tyrosine kinase cytoplasmique Janus kinase 2 (JAK2). Ce composé a montré un potentiel significatif dans le traitement de diverses formes de cancer, en particulier celles impliquant des mutations dans JAK2. L'activation de JAK2 est une caractéristique commune dans de nombreuses tumeurs humaines, faisant de this compound un candidat prometteur pour la thérapie anticancéreuse ciblée .
Applications De Recherche Scientifique
XL019 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK/STAT signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cancer and other diseases involving JAK2 mutations.
Medicine: Investigated as a potential therapeutic agent for the treatment of myeloproliferative disorders, such as myelofibrosis, polycythemia vera, and essential thrombocythemia.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JAK/STAT pathway
Mécanisme D'action
Target of Action
The primary target of XL019 is the cytoplasmic tyrosine kinase JAK2 . JAK2 is a member of the Janus kinase family, which also includes JAK1, JAK3, and Tyk2 . These kinases are essential for signaling by cytokine and growth factor receptors that lack intrinsic kinase activity .
Mode of Action
this compound acts as a selective inhibitor of JAK2 . It inhibits JAK2 by binding to it, thereby preventing its activation . JAK2 is normally activated by cytokine and growth factor receptors, and once activated, it phosphorylates members of the STAT family of inducible transcription factors . By inhibiting JAK2, this compound prevents this phosphorylation, thereby disrupting the JAK/STAT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT pathway . This pathway is involved in promoting cell growth and survival, and its activation is a common feature of human tumors . By inhibiting JAK2, this compound disrupts the JAK/STAT pathway, potentially inhibiting tumor growth .
Pharmacokinetics
The pharmacodynamic properties of this compound are favorable, and it has a good safety profile .
Result of Action
The inhibition of JAK2 by this compound can lead to a reduction in cell growth and survival, particularly in the context of certain cancers . For example, JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis, and appears to drive the inappropriate growth of blood cells in these conditions . Therefore, the inhibition of JAK2 by this compound could potentially reduce the growth of these blood cells .
Action Environment
For example, patients with and without the JAK2V617F mutation appear to benefit to the same extent from JAK inhibitors .
Méthodes De Préparation
La synthèse de XL019 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques pour améliorer son activité et sa sélectivité. Le composé est généralement synthétisé par une série de réactions organiques, notamment l'amination, la cyclisation et les réactions de couplage. Le produit final est purifié par des techniques chromatographiques pour atteindre une haute pureté .
Dans les environnements industriels, la production de this compound est mise à l'échelle en utilisant des conditions de réaction optimisées pour garantir la cohérence et l'efficacité. Le composé est souvent produit en grandes quantités en utilisant des procédés discontinus ou en continu, selon les exigences spécifiques de l'installation de fabrication .
Analyse Des Réactions Chimiques
XL019 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, ce qui entraîne souvent la formation d'oxydes ou d'autres composés contenant de l'oxygène.
Réduction : Cette réaction implique le gain d'électrons ou l'élimination d'oxygène, conduisant à la formation de composés réduits.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation JAK/STAT et son rôle dans divers processus cellulaires.
Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires sous-jacents au cancer et à d'autres maladies impliquant des mutations JAK2.
Médecine : Enquêté en tant qu'agent thérapeutique potentiel pour le traitement des troubles myéloprolifératifs, tels que la myélofibrose, la polycythémie vraie et la thrombocythémie essentielle.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la voie JAK/STAT
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité de JAK2. JAK2 est activé par les récepteurs des cytokines et des facteurs de croissance, ce qui conduit à la phosphorylation des membres de la famille des facteurs de transcription inductibles signal transducer and activator of transcription (STAT). L'activation de la voie JAK/STAT favorise la croissance et la survie cellulaires, ce qui est une caractéristique commune des tumeurs humaines. En inhibant JAK2, this compound perturbe cette voie, inhibant ainsi la croissance et la prolifération tumorales .
Comparaison Avec Des Composés Similaires
XL019 est unique en raison de sa haute sélectivité pour JAK2 par rapport aux autres membres de la famille JAK, tels que JAK1 et JAK3. Cette sélectivité est cruciale pour minimiser les effets hors cible et améliorer l'efficacité thérapeutique du composé. Des composés similaires comprennent :
Ruxolitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la myélofibrose et de la polycythémie vraie.
Tofacitinib : Un inhibiteur de JAK1, JAK2 et JAK3 utilisé dans le traitement de la polyarthrite rhumatoïde et d'autres maladies auto-immunes.
Baricitinib : Un inhibiteur de JAK1 et JAK2 utilisé dans le traitement de la polyarthrite rhumatoïde
This compound se distingue par sa sélectivité supérieure pour JAK2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée avec potentiellement moins d'effets secondaires .
Propriétés
IUPAC Name |
(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions. | |
| Record name | XL019 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
945755-56-6 | |
| Record name | XL-019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-019 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B611958.png)

